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Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

Chemical and Pharmacological Profile

Tosedostat (CHR2797) is an orally bioavailable aminopeptidase inhibitor that acts as a prodrug. It is rapidly
converted inside cells to its active acid metabolite, CHR-79888 [1] [2]. This active form is a potent inhibitor
of several intracellular aminopeptidases, including leucine aminopeptidase (LAP), puromysin-sensitive
aminopeptidase (PuSA), and Aminopeptidase N [3] [2]. The active metabolite is poorly membrane-permeant,

leading to its excellent intracellular accumulation and retention [1].

Quantitative In Vitro Bioactivity Data

The following tables summarize the key in vitro potency and efficacy data for Tosedostat.

Table 1: Enzyme Inhibition Profile of Tosedostat (CHR-2797) [3]

Target Enzyme ICso0 Target Enzyme ICso0
Leucine Aminopeptidase (LAP) 100 nM PILSAP >5 uM
PuSA 150 nM LTA4 Hydrolase >10 uM
Aminopeptidase N 220 nM MetAP-2 >30 uM
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Note: The active metabolite, CHR-79888, is a particularly potent inhibitor of LTA4 hydrolase, which it
inhibits with an ICs0 of 8 nM [3] [2].

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines [3]

Cell Line Origin ICs0
U-937 Myeloma 10 nM
HL-60 Acute Myeloid Leukemia 30 nM
KG-1 Acute Myeloid Leukemia 15 nM
GDM-1 Acute Myeloid Leukemia 15 nM
HuT 78 T-cell Lymphoma >10 uM
Jurkat E6-1 T-cell Leukemia >10 uM

Tosedostat exhibits selectivity for transformed cells (e.g., MrC5-SV2, K-ras NRK) over their non-

transformed counterparts (e.g., MrC5, NRK) [3]. The sensitivity does not show an obvious correlation with

the mutational status of p53, PTEN, or K-Ras [3].

Mechanism of Action and Experimental Evidence

The primary mechanism of Tosedestat's anti-proliferative effect is the induction of an Amino Acid

Deprivation Response (AADR) [1] [4]. The following diagram illustrates the intracellular signaling

pathway triggered by Tosedostat.
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The experimental evidence for this mechanism is derived from gene expression analysis and protein
synthesis studies in treated cells (e.g., the human promyelocytic leukemia cell line HL-60). Key findings

include [3] [1]:
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e Upregulation of Genes: Treatment leads to the up-regulation of genes involved in amino acid
transport and metabolic pathways.

¢ Phosphorylation of elF2a: Increased phosphorylation of eukaryotic initiation factor 2a (elF2a),
which inhibits the initiation of protein translation.

¢ Inhibition of mTOR Signaling: Inhibition of phosphorylation of MTOR substrates, a key regulator of
cell growth and protein synthesis.

¢ Reduced Protein Synthesis: A measurable overall reduction in protein synthesis.

¢ Pro-apoptotic Shift: Upregulation of pro-apoptotic protein markers such as CHOP and Noxa.

Detailed Experimental Protocols

Aminopeptidase Inhibition Assays [3]
The following protocols are used to determine the ICso values for different aminopeptidases.

e Leucine Aminopeptidase (LAP) Assay

o Principle: Measures hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG), detected via
derivatization with o-phthaldialdehyde (OPA).
o Procedure:
= |In a 96-well plate, combine 5 pL of diluted Tosedostat, 5 uL of LAP enzyme (10 pg/mL),
and 40 pL of 0.5 mM LGG substrate.
= |[ncubate the plate for 90 minutes at 37°C.
= Terminate the reaction by adding 200 uL of OPA/B-mercaptoethanol reagent per well.
= Measure fluorescence (excitation 355 nm, emission 460 nm).

e PuSA & Aminopeptidase N Assay

o Principle: Uses the fluorogenic substrate Ala-AMC (Alanine-7-amido-4-methylcoumarin).
o Procedure:
= In a 96-well plate, combine 20 pL of diluted Tosedostat, 40 pL of Ala-AMC substrate (125
MM for PuSA, 60 uM for Aminopeptidase N), and 40 pL of the respective enzyme.
= |ncubate for 2 hours (PuSA) or 1 hour (Aminopeptidase N) at 37°C.
= Stop the reaction with 100 uL of 3% (v/v) acetic acid.
= Measure the released fluorescent AMC group.

Cell Proliferation Assay [3]
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This protocol is used to determine the anti-proliferative ICso values in various cancer cell lines.

e Cell Lines: U-937, HL-60, KG-1, GDM-1, among others.
e Compound Preparation: Tosedostat is dissolved in DMSO to create a ~1 mM stock solution, which
is then diluted to the desired concentrations in culture medium.
e Procedure:
o Plate cells and expose them to a concentration range of Tosedostat for 72 hours.
o During the final 4 hours of incubation, pulse the cells with 0.4 pCi/well of [3H]thymidine.
o Harvest cells onto glass fiber filters using a cell harvester.
o Measure the amount of [3H]thymidine incorporated into cellular DNA using a scintillation

counter.
e Data Analysis: Inhibition of proliferation is calculated based on the reduction in radioactive

incorporation compared to untreated control cells.

Research Applications and Synergistic Potential

Tosedostat has shown promising activity in clinical trials, particularly in relapsed/refractory Acute
Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (MDS) [4] [2]. In vitro studies
indicate that Tosedostat synergizes with a wide range of chemotherapeutic agents, including cytarabine, and
hypomethylating agents like azacitidine, to enhance anti-proliferative effects in cancer cell lines [1] [4] [2].

This provides a strong rationale for its use in combination therapies.

Formulation and Storage

e Solubility:
o DMSO: 56 - 81 mg/mL (~137.77 - 199.27 mM). Use fresh, moisture-absorbing DMSO to

maintain solubility [3].
o Ethanol: 5 - 81 mg/mL.
o Water: Insoluble.
e Storage: Store at the recommended temperature upon receipt. Aliquot the DMSO stock solution to

avoid repeated freeze-thaw cycles [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2990605/
https://www.sciencedirect.com/topics/medicine-and-dentistry/tosedostat
https://www.selleckchem.com/products/CHR-2797(Tosedostat).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5557006/
https://www.smolecule.com/products/b548190#tosedostat-in-vitro-concentration
https://www.smolecule.com/products/b548190#tosedostat-in-vitro-concentration
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548190?utm_src=pdf-bulk
https://www.smolecule.com/products/s548190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

